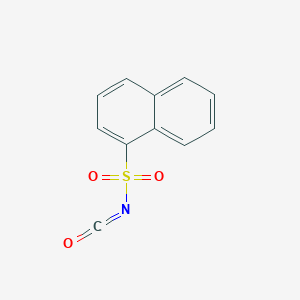

1-Naphthalenesulfonyl isocyanate

Description

1-Naphthyl isocyanate (CAS: 86-84-0), also known as α-naphthyl isocyanate or 1-isocyanatonaphthalene, is an aromatic isocyanate with the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol . Its structure consists of a naphthalene ring substituted with a reactive isocyanate (-NCO) group at the 1-position. This compound is widely used in organic synthesis, particularly for forming urea and carbamate derivatives via reactions with amines or alcohols .

Key properties include:

- Reactivity: The aromatic naphthyl group provides electron-withdrawing effects, enhancing electrophilicity at the -NCO group. However, steric hindrance from the bulky naphthalene ring may slow reaction kinetics compared to smaller aryl isocyanates .

- Applications: Synthesis of bioactive molecules, immobilization on functionalized surfaces for microarrays, and preparation of fluorescent probes .

Properties

CAS No. |

64902-44-9 |

|---|---|

Molecular Formula |

C11H7NO3S |

Molecular Weight |

233.24 g/mol |

IUPAC Name |

N-(oxomethylidene)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C11H7NO3S/c13-8-12-16(14,15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H |

InChI Key |

UWGLXIJZWGXFRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below compares 1-naphthyl isocyanate with structurally related isocyanates and isothiocyanates:

Key Research Findings

Reactivity in Urea Formation :

- 1-Naphthyl isocyanate reacts with amines to form urea derivatives, but steric hindrance from the naphthyl group can reduce reaction efficiency compared to phenyl isocyanate .

- Phenyl isocyanate requires prolonged heating for reactions with hydantoin precursors, whereas benzenesulfonyl isocyanate reacts more rapidly due to its electron-withdrawing sulfonyl group .

Catalyst Dependency: Aliphatic isocyanates like hexamethylene diisocyanate exhibit slower reactions with hydroxyl groups at ambient temperatures unless catalyzed by organometallic compounds or tertiary amines . In contrast, aromatic isocyanates (e.g., 1-naphthyl isocyanate) react more readily under similar conditions.

Fluorescent Labeling :

- Fluorescein isocyanate and 1-naphthyl isocyanate are both used in antibody labeling. However, fluorescein derivatives suffer from instability, while 1-naphthyl-based compounds offer better robustness .

Steric vs. Electronic Effects :

- The 4-chlorophenyl isocyanate achieves moderate yields in urea formation due to the balance between electron-withdrawing effects (enhancing reactivity) and steric hindrance .

- 1-Naphthyl isocyanate ’s bulkiness slows reaction kinetics but improves regioselectivity in some synthetic pathways .

Notes on Discrepancies and Limitations

- This article assumes the intended compound is 1-naphthyl isocyanate (CAS: 86-84-0), as supported by structural and application data in .

- Direct comparisons with sulfonyl-containing isocyanates (e.g., benzenesulfonyl isocyanate ) highlight the significant role of electron-withdrawing groups in modulating reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.